molecular formula C7H7Br2NO B7722767 2-(Bromoacetyl)pyridinium bromide

2-(Bromoacetyl)pyridinium bromide

Cat. No.: B7722767
M. Wt: 280.94 g/mol
InChI Key: BYKVUGZUYJUSKD-UHFFFAOYSA-N
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Description

2-(Bromoacetyl)pyridinium bromide is an organic compound that belongs to the class of pyridinium salts. It is characterized by the presence of a bromoacetyl group attached to the nitrogen atom of the pyridine ring. This compound is widely used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromoacetyl)pyridinium bromide typically involves the reaction of pyridine with bromoacetyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide. The general reaction scheme is as follows:

Pyridine+Bromoacetyl bromide2-(Bromoacetyl)pyridinium bromide\text{Pyridine} + \text{Bromoacetyl bromide} \rightarrow \text{this compound} Pyridine+Bromoacetyl bromide→2-(Bromoacetyl)pyridinium bromide

The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Bromoacetyl)pyridinium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form pyridinium and bromoacetic acid.

    Condensation Reactions: It can participate in condensation reactions with various nucleophiles to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

    Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.

Major Products

The major products formed from reactions with this compound depend on the nucleophile used. For example:

  • Reaction with amines forms amides.
  • Reaction with thiols forms thioesters.
  • Reaction with alcohols forms esters.

Scientific Research Applications

2-(Bromoacetyl)pyridinium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce bromoacetyl groups into molecules.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Bromoacetyl)pyridinium bromide involves the reactivity of the bromoacetyl group. The bromoacetyl group is an electrophile that can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical reactions to modify molecules and create new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

2-(Bromoacetyl)pyridinium bromide can be compared with other similar compounds, such as:

    Bromoacetyl bromide: A simpler compound with similar reactivity but lacking the pyridinium ring.

    Chloroacetyl chloride: Another acylating agent with a chloroacetyl group instead of a bromoacetyl group.

    2-(Bromoacetyl)pyridine: Similar to this compound but without the bromide counterion.

The uniqueness of this compound lies in its combination of the bromoacetyl group with the pyridinium ring, which enhances its reactivity and makes it suitable for a wider range of applications.

Properties

IUPAC Name

2-bromo-1-pyridin-1-ium-2-ylethanone;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4H,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKVUGZUYJUSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[NH+]C(=C1)C(=O)CBr.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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